1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one
CAS No.: 1341288-46-7
Cat. No.: VC4316167
Molecular Formula: C8H12N2O
Molecular Weight: 152.197
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1341288-46-7 |
---|---|
Molecular Formula | C8H12N2O |
Molecular Weight | 152.197 |
IUPAC Name | 1-(2-methylbut-3-yn-2-yl)imidazolidin-2-one |
Standard InChI | InChI=1S/C8H12N2O/c1-4-8(2,3)10-6-5-9-7(10)11/h1H,5-6H2,2-3H3,(H,9,11) |
Standard InChI Key | TVORBDIQHWXCLP-UHFFFAOYSA-N |
SMILES | CC(C)(C#C)N1CCNC1=O |
Introduction
Chemical Synthesis and Optimization
One-Pot Synthesis from Propargylic Amines
A streamlined one-pot protocol enables direct synthesis from 2-methylbut-3-yn-2-amine and phenyl isocyanate. This method eliminates the need to isolate the intermediate urea, achieving quantitative yields of 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one within 1 hour under BEMP catalysis . The procedure is scalable and avoids chromatographic purification in some cases, enhancing its practicality for industrial applications.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s structure was confirmed via and NMR spectroscopy :
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NMR (400 MHz, DMSO-): δ 1.54 (s, 6H, CH), 3.10 (s, 1H, ≡CH), 6.38 (bs, 1H, NH), 6.83–6.95 (m, 1H, ArH), 7.17–7.26 (m, 2H, ArH), 7.36 (d, Hz, 2H, ArH), 8.28 (bs, 1H, NH) .
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NMR (101 MHz, DMSO-): δ 29.3 (CH), 46.0 (C≡C), 70.7 (C≡C), 88.5 (Cq), 117.5, 121.1, 128.6 (ArC), 140.2 (C=O), 153.8 (N–C–N) .
The absence of alkyne proton signals in the spectrum confirms complete cyclization. The deshielded carbonyl carbon at 153.8 ppm is characteristic of imidazolidin-2-ones.
High-Resolution Mass Spectrometry (HRMS)
HRMS data further validated the molecular formula (CHNO):
Reaction Mechanism and Computational Insights
Deprotonation and Cyclization Pathway
Density functional theory (DFT) calculations using the ωB97xd functional revealed a two-step mechanism :
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Deprotonation: BEMP abstracts the urea N–H proton (ΔG = 12.5 kcal/mol), forming a resonance-stabilized amidate intermediate.
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Cyclization: The amidate attacks the β-carbon of the propargylic triple bond via a six-membered transition state (TS), yielding the imidazolidin-2-one ring (ΔG = 18.3 kcal/mol) .
The stereochemical outcome favors the Z-isomer due to reduced steric strain during TS formation .
Role of Base Strength
Catalytic efficiency correlates with base strength (pK):
Base | pK (MeCN) | Yield (%) |
---|---|---|
BEMP | 27.1 | 99 |
MTBD | 25.9 | 82 |
DBU | 24.3 | 0 |
Stronger bases like BEMP facilitate faster deprotonation, accelerating the reaction .
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